molecular formula C14H9BrN2O2 B1517465 2-(2-aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1098352-75-0

2-(2-aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B1517465
M. Wt: 317.14 g/mol
InChI Key: MPIOUSSQNKVFJO-UHFFFAOYSA-N
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Description

The compound “2-(2-aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione” is a complex organic molecule. It likely contains an isoindole group, which is a polycyclic compound consisting of a benzene ring fused to a pyrrole ring . The compound also contains an aminophenyl group, which is a phenol derivative with an amino group .


Molecular Structure Analysis

The molecular structure of “2-(2-aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione” would likely be complex due to the presence of multiple functional groups. A study on a related compound, N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, reported that the crystal structure is orthorhombic with space group of Pca21 .


Chemical Reactions Analysis

The chemical reactions involving “2-(2-aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione” would likely be complex and depend on the specific conditions. A study on a related compound, N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, reported that it was synthesized in a good yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione” would likely depend on its specific structure. For example, 2-aminophenol, a related compound, is a colorless solid, although aged samples can appear colored even black .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Benzo[f]isoindole-4,9-diones : The compound 2-(2-aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione is involved in the synthesis of various benzo[f]isoindole-4,9-diones, employing methods like the reaction of 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene with primary amines, leading to various derivatives through different synthesis routes and conditions (Claessens et al., 2008).

Microwave-Assisted Synthesis : The compound participates in microwave-assisted synthesis processes to form various N-(Arylaminomethyl)-phthalimides, demonstrating the versatility and efficiency of microwave-mediated methods in the synthesis of complex molecules (Sena et al., 2007).

Chemical Properties and Reactivity

Characterization and Reactivity : Studies have shown that 2-(2-aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione derivatives exhibit interesting chemical properties and reactivity patterns. These compounds are used in various reactions, showcasing their potential in producing a diverse array of chemical structures and possibly leading to new materials or pharmaceuticals (Scartoni et al., 1979).

Advanced Applications

Crystal Structure Analysis : Research involving 2-(2-aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione has contributed to the field of crystallography, offering insights into molecular structures and interactions. This knowledge is crucial for understanding the material properties and designing new compounds (Struga et al., 2007).

Safety And Hazards

The safety and hazards associated with “2-(2-aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione” would likely depend on its specific structure and how it is used. A study on Pd-catalyzed cross-coupling reactions, which are often used in the synthesis of complex organic molecules, highlighted the potential safety hazards associated with these reactions .

Future Directions

The future directions for research on “2-(2-aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione” would likely depend on its specific properties and potential applications. For example, if it shows promising biological activity, it could be further studied for potential therapeutic applications .

properties

IUPAC Name

2-(2-aminophenyl)-5-bromoisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2/c15-8-5-6-9-10(7-8)14(19)17(13(9)18)12-4-2-1-3-11(12)16/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIOUSSQNKVFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C(=O)C3=C(C2=O)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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